
Gln-Tyr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gln-Tyr, also known as glutamine-tyrosine, is a dipeptide composed of the amino acids glutamine and tyrosine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both glutamine and tyrosine in its structure allows this compound to participate in a variety of biochemical processes, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gln-Tyr typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino acids are sequentially added to a resin-bound peptide chain. The process involves the following steps:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) and then coupled to the amino group of the growing peptide chain.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between glutamine and tyrosine. This method can offer higher specificity and yield compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a larger scale.
化学反应分析
Types of Reactions
Gln-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group of tyrosine can be oxidized to form quinones, which can further react to form cross-linked products.
Reduction: Reduction reactions can target the amide bonds in the peptide, leading to the formation of amino alcohols.
Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions, forming ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions to oxidize the phenol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce amide bonds.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and cross-linked products.
Reduction: Amino alcohols.
Substitution: Ether or ester derivatives.
科学研究应用
Gln-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
作用机制
The mechanism of action of Gln-Tyr involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit the activity of angiotensin-converting enzyme (ACE) by binding to its active site, thereby reducing the production of angiotensin II and lowering blood pressure. The peptide can also modulate signal transduction pathways by interacting with receptors and enzymes involved in cellular processes.
相似化合物的比较
Similar Compounds
Gln-Tyr-His: A tripeptide with additional histidine, which may exhibit different biological activities.
Gln-Phe-Tyr: A tripeptide with phenylalanine, which can influence its chemical properties and interactions.
Tyr-Gln: A dipeptide with the reverse sequence, which may have distinct structural and functional characteristics.
Uniqueness of this compound
This compound is unique due to the specific combination of glutamine and tyrosine, which allows it to participate in a variety of biochemical processes. The presence of the phenol group in tyrosine provides additional reactivity, making this compound a versatile compound for research and industrial applications.
属性
CAS 编号 |
457662-02-1 |
|---|---|
分子式 |
C14H19N3O5 |
分子量 |
309.32 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c15-10(5-6-12(16)19)13(20)17-11(14(21)22)7-8-1-3-9(18)4-2-8/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
InChI 键 |
KGNSGRRALVIRGR-QWRGUYRKSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
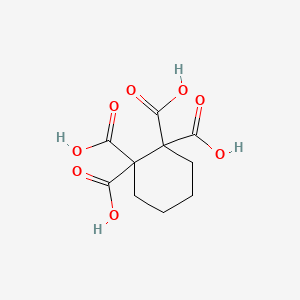
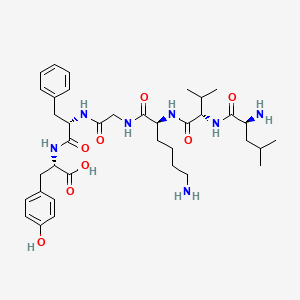
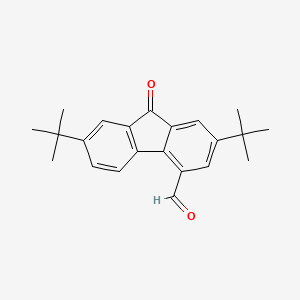
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)

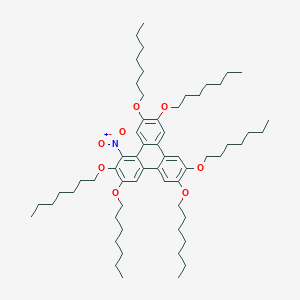
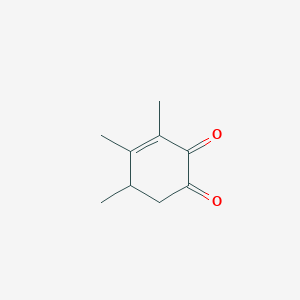
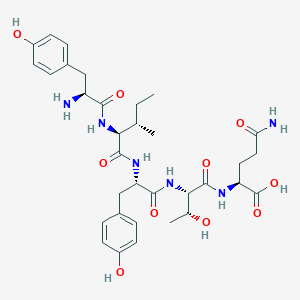
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
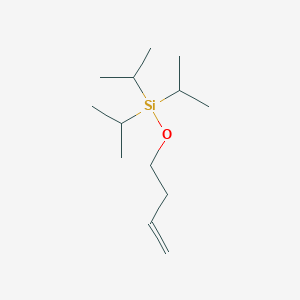
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
